![molecular formula C6H11BrO2 B1279730 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane CAS No. 37865-96-6](/img/structure/B1279730.png)
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane
Overview
Description
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane is a chemical compound that has been synthesized and studied for its potential use as a methyl vinyl ketone equivalent. This compound is derived from 4-hydroxy-2-butanone and ethylene glycol, and its synthesis involves a bromination step using dibromotriphenylphosphorane .
Synthesis Analysis
The synthesis of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane has been reported with a 75% isolated yield. The process begins with the preparation of 2-Methyl-1,3-dioxolane-2-ethanol from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst. The bromination of this intermediate is then carried out with dibromotriphenylphosphorane, which is prepared in situ by titrating triphenylphosphine with bromine at low temperatures . Other related compounds, such as 1-bromo-3-buten-2-one, have been synthesized from similar dioxolane derivatives through a series of bromination and dehydrobromination steps .
Molecular Structure Analysis
While the specific molecular structure analysis of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane is not detailed in the provided papers, the structure can be inferred from the synthesis process and the nature of dioxolane derivatives. The compound likely features a 1,3-dioxolane ring with a methyl group and a 2-bromoethyl substituent attached to the same carbon atom .
Chemical Reactions Analysis
The chemical reactivity of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane involves its use as a precursor for further chemical transformations. The presence of the bromoethyl group makes it a suitable candidate for nucleophilic substitution reactions, which can be utilized to create a variety of other compounds. For example, the synthesis of 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one from related dioxolane compounds demonstrates the versatility of these molecules in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane are not explicitly discussed in the provided papers. However, based on the structure, it can be predicted that the compound is likely to be a liquid at room temperature and may have a relatively high boiling point due to the presence of the dioxolane ring. The bromine atom in the molecule suggests that it should be handled with care, as brominated compounds can be hazardous .
Scientific Research Applications
Synthesis and Chemical Reactions
- 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane is used in chemical syntheses, particularly in the preparation of methyl vinyl ketone equivalents. This compound was prepared with a 75% isolated yield by bromination of 2-Methyl-1,3-dioxolane-2-ethanol, using dibromotriphenylphosphorane as a reagent (Petroski, 2002).
- It also finds application in the synthesis of various other chemical compounds, such as 1-Bromo-3-buten-2-one, where it is involved in multiple reaction sequences leading to the final product (Westerlund & Carlson, 1999).
Use in Peptide Analogues Synthesis
- The compound plays a role in peptide research. It is utilized in the synthesis of ketomethylene analogues of peptides, where the Grignard reagents of 2-(2-bromoethyl)-1,3-dioxane react with N-triphenylmethyl-L-leucine to form specific ketone adducts. These adducts serve as intermediates in peptide analogue synthesis (Johnson & Miller, 2009).
Role in Synthesizing Glycinate Derivatives
- The compound is used in the synthesis of methyl N,N-bis[2-(1,3-dioxolan-2-yl)ethyl]glycinate and ethyl N,N-bis[2-(1,3-dioxolan-2-yl)ethyl]glycinate. These novel compounds are synthesized through the reaction of glycine ester hydrochloride with 2-(2-bromoethyl)-1,3-dioxolane (Le Zhi-ping, 2008).
Applications in Fuel and Solvent Production
- In the context of sustainable energy and materials, this compound is involved in the production of renewable gasoline, solvents, and fuel additives. Specifically, it contributes to the creation of 2-ethyl-2,4,5-trimethyl-1,3-dioxolanes and 4,5-dimethyl-2isopropyl dioxolanes, demonstrating potential as a sustainable gasoline blending component or industrial solvent (Harvey, Merriman & Quintana, 2016).
Involvement in Polymer Research
- The compound is also significant in polymer research. For instance, it is involved in the synthesis and characterization of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate]. This research focuses on understanding the properties and thermal degradation of such polymers, which have potential applications in various industries (Coskun et al., 1998).
Safety And Hazards
properties
IUPAC Name |
2-(2-bromoethyl)-2-methyl-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2-3-7)8-4-5-9-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLPRRVCSGZARF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473102 | |
Record name | 2-(2-bromoethyl)-2-methyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane | |
CAS RN |
37865-96-6 | |
Record name | 2-(2-bromoethyl)-2-methyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane in organic synthesis?
A1: 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane acts as a valuable methyl vinyl ketone equivalent. [] Methyl vinyl ketone itself can be challenging to work with directly due to its reactivity. This compound provides a masked form that can be selectively revealed later in a synthetic sequence. This allows chemists to introduce the versatile building block of methyl vinyl ketone into more complex molecules in a controlled manner.
Q2: Can you describe an efficient method for preparing 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane?
A2: A two-step synthesis from 4-hydroxy-2-butanone has been reported to be highly effective: []
Q3: Are there stability concerns associated with 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane?
A3: Research indicates that even purified samples of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane tend to contain trace amounts of the corresponding β-halo ketone. [] This impurity can release hydrogen bromide (HBr) over time, which can catalyze further decomposition of the compound. Therefore, it's recommended to store this compound at temperatures of 0°C or lower to maximize its shelf life.
Q4: What are the primary applications of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane in organic synthesis?
A4: This compound serves as a versatile alkylating agent, enabling the introduction of a 3-ketobutyl group to a variety of nucleophiles. [] This is particularly useful in the synthesis of:
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